molecular formula C11H17F2NO B14210285 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine CAS No. 823178-47-8

4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine

Katalognummer: B14210285
CAS-Nummer: 823178-47-8
Molekulargewicht: 217.26 g/mol
InChI-Schlüssel: HWTLKOURTVIXDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(7,7-Difluorobicyclo[410]heptan-1-yl)morpholine is a chemical compound characterized by its unique bicyclic structure with two fluorine atoms attached to the heptane ring

Vorbereitungsmethoden

The synthesis of 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine typically involves the reaction of 7,7-difluorobicyclo[4.1.0]heptan-1-yl derivatives with morpholine. One common synthetic route includes the preparation of 7,7-difluorobicyclo[4.1.0]heptan-1-ylmethanol, which is then reacted with morpholine under specific conditions to yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms in the bicyclic structure can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine involves its interaction with specific molecular targets. The compound’s bicyclic structure and fluorine atoms play a crucial role in its binding affinity and reactivity. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

823178-47-8

Molekularformel

C11H17F2NO

Molekulargewicht

217.26 g/mol

IUPAC-Name

4-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)morpholine

InChI

InChI=1S/C11H17F2NO/c12-11(13)9-3-1-2-4-10(9,11)14-5-7-15-8-6-14/h9H,1-8H2

InChI-Schlüssel

HWTLKOURTVIXDS-UHFFFAOYSA-N

Kanonische SMILES

C1CCC2(C(C1)C2(F)F)N3CCOCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.